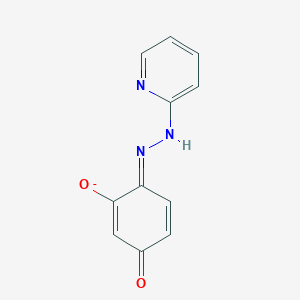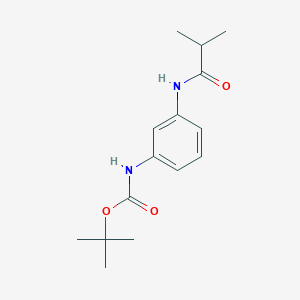![molecular formula C20H17N3O2 B268784 N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B268784.png)
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, also known as MI-773, is a small molecule inhibitor that has recently gained attention in the field of cancer research. MI-773 has shown promising results in preclinical studies as a potential therapy for various types of cancer.
Wirkmechanismus
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a small molecule inhibitor that binds to the MDM2 protein, preventing it from binding to the p53 tumor suppressor protein. This leads to the activation of the p53 pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide inhibits the activity of the MDM2 protein, leading to the activation of the p53 pathway and induction of cell death. Physiologically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its specificity for the MDM2 protein, making it a valuable tool for studying the p53 pathway and its role in cancer. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is also relatively easy to synthesize and has shown promising results in preclinical studies. However, one limitation of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide and its potential therapeutic applications in cancer treatment. One area of focus is the development of more potent and selective MDM2 inhibitors, which could improve the efficacy and safety of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, which could help to personalize cancer treatment and improve patient outcomes. Additionally, further studies are needed to investigate the potential combination therapies of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide with chemotherapy and radiation therapy, as well as the long-term effects of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide on cancer patients.
Synthesemethoden
The synthesis of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide involves several steps, starting from the reaction of 4-aminobenzoyl chloride with isonicotinic acid in the presence of a base. The resulting product is then reacted with N-methyl aniline to form the final compound, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. The synthesis method of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a relatively simple and efficient process, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and leukemia. Preclinical studies have shown that N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide can inhibit the activity of the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Eigenschaften
Produktname |
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide |
|---|---|
Molekularformel |
C20H17N3O2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-[3-[methyl(phenyl)carbamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c1-23(18-8-3-2-4-9-18)20(25)16-6-5-7-17(14-16)22-19(24)15-10-12-21-13-11-15/h2-14H,1H3,(H,22,24) |
InChI-Schlüssel |
XJQMCNULIHTFLT-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)

![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)


methanone](/img/structure/B268721.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
